

The Discovery and Development of GW 590735: A Potent and Selective PPARα Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that emerged from a lead optimization program aimed at improving the potency and selectivity of existing fibrate drugs for the treatment of dyslipidemia. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key preclinical data for **GW 590735**. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals.

Discovery and Development History

The discovery of **GW 590735** was the culmination of a focused medicinal chemistry effort to develop a novel series of potent and selective PPAR α agonists with the potential for robustly increasing high-density lipoprotein cholesterol (HDLc).[1] The starting point for this discovery program was the selective PPAR δ agonist, GW501516.[1] Researchers strategically modified this scaffold to incorporate the 2-aryl-2-methylpropionic acid group, a key pharmacophore of fibrate drugs, which are known PPAR α agonists.[1] This molecular hybridization led to a significant shift in potency and selectivity from PPAR δ towards PPAR α .

A systematic structure-activity relationship (SAR) study was undertaken to optimize the initial leads. This involved modifications of the thiazole ring, the linker, and the phenoxy group to



enhance PPARα agonism and selectivity. This optimization process ultimately led to the identification of **GW 590735** (formerly referred to as compound 25a in the primary literature).[1]

GW 590735 demonstrated high potency for PPAR α with an EC50 of 4 nM and at least 500-fold selectivity over PPAR δ and PPAR γ .[1][2] Based on its promising preclinical profile, **GW 590735** was advanced into clinical trials for the treatment of lipid disorders.[1] Two notable clinical studies are registered: NCT00388180, an exploratory study investigating the effect of **GW 590735** on body fat and inflammation, and NCT00169559, a Phase II study focused on dyslipidemias.[3][4]

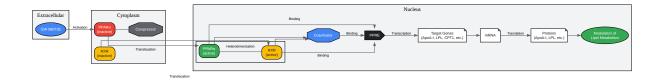
Mechanism of Action: PPARα Signaling Pathway

GW 590735 exerts its pharmacological effects by acting as a potent agonist of PPARα, a ligand-activated transcription factor that plays a central role in the regulation of lipid and lipoprotein metabolism.[5] Upon binding to **GW 590735**, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[6] This activated complex then forms a heterodimer with the retinoid X receptor (RXR).[7] The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4][6] This binding initiates the transcription of a suite of genes involved in various aspects of lipid metabolism, ultimately leading to the therapeutic effects of increased HDLc and decreased triglycerides and low-density lipoprotein cholesterol (LDLc).[5][8]

Key downstream effects of PPARα activation by **GW 590735** include:

- Increased HDL Synthesis: Upregulation of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II) gene expression, the primary protein components of HDL.[5]
- Enhanced Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[8]
- Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX).[4][9]
- Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[5]





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Figure 1: Simplified PPARα signaling pathway activated by GW 590735.

Quantitative Data

The following tables summarize the key quantitative data for **GW 590735** from preclinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Species	Assay Type	Reference
PPARα EC50	4 nM	Human	Transactivation Assay	[1][2]
PPARδ Selectivity	>500-fold	Human	Transactivation Assay	[1][2]
PPARy Selectivity	>500-fold	Human	Transactivation Assay	[1][2]

Table 2: In Vivo Efficacy in Human ApoA-I Transgenic Mice (5 days, oral administration)



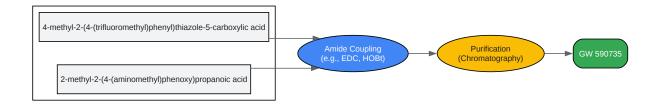
Dose (mg/kg)	% Change in HDLc	% Change in LDLc	% Change in Triglycerides	Reference
0.5	+25%	-15%	-20%	[2]
1.5	+40%	-30%	-35%	[2]
5	+55%	-45%	-50%	[2]

Table 3: Preclinical Pharmacokinetics

Species	Dose (mg/kg)	Route	CI (mL/min /kg)	Vd (L/kg)	T1/2 (hours)	F (%)	Referen ce
Rat	2.7	IV	5	1	2.4	N/A	[2]
Rat	-	Oral	-	-	-	47%	[2]

Experimental Protocols Synthesis of GW 590735

The synthesis of **GW 590735**, as described by Sierra M.L. et al. (2007), involves a multi-step sequence.[1] A key step is the coupling of 2-methyl-2-(4-(aminomethyl)phenoxy)propanoic acid with 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. The detailed synthesis is outlined in the aforementioned publication.



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Figure 2: General synthetic workflow for GW 590735.

PPAR Transactivation Assay

The potency and selectivity of **GW 590735** were determined using a cell-based transactivation assay.[1]

- Cell Line: HEK293 cells were typically used.
- Plasmids: Cells were co-transfected with three plasmids:
 - A GAL4-PPAR ligand-binding domain (LBD) expression vector (for human PPARα,
 PPARδ, or PPARγ).
 - A GAL4-responsive luciferase reporter vector.
 - A constitutively active β-galactosidase expression vector (for normalization).
- Procedure:
 - Transfected cells were plated in 96-well plates.
 - Cells were treated with various concentrations of GW 590735 or a reference agonist.
 - After an incubation period (typically 24 hours), cells were lysed.
 - Luciferase and β-galactosidase activities were measured using appropriate substrates and a luminometer/spectrophotometer.
- Data Analysis: Luciferase activity was normalized to β-galactosidase activity. The normalized data were then plotted against the compound concentration, and EC50 values were calculated using a sigmoidal dose-response curve fit.

In Vivo Efficacy Study in Human ApoA-I Transgenic Mice

The effect of GW 590735 on lipid profiles was assessed in a relevant animal model.[2]

 Animal Model: Male C57BL/6 mice transgenic for human ApoA-I were used. These mice provide a more human-like lipoprotein profile.



- Treatment: GW 590735 was administered orally twice a day for 5 days at doses of 0.5, 1.5, and 5 mg/kg. A vehicle control group was also included.
- Sample Collection: At the end of the treatment period, blood samples were collected for lipid analysis.
- Lipid Analysis: Plasma was separated, and total cholesterol, HDLc, LDLc, and triglycerides were measured using standard enzymatic assays.
- Data Analysis: The percentage change in each lipid parameter from baseline or compared to the vehicle control group was calculated.

Conclusion

GW 590735 is a potent and selective PPAR α agonist that demonstrated significant promise in preclinical studies for the treatment of dyslipidemia. Its discovery was a result of a rational drug design approach, building upon the knowledge of existing PPAR modulators. The comprehensive data presented in this guide, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols, provide a valuable resource for the scientific community. While the ultimate clinical fate of **GW 590735** is not fully detailed in the public domain, the information gathered underscores the potential of targeting PPAR α with high potency and selectivity for managing lipid disorders. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this and similar compounds.

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